molecular formula C19H20N2O2 B14618492 3-(2,4-Dimethylphenyl)-1-propylquinazoline-2,4-dione CAS No. 60942-82-7

3-(2,4-Dimethylphenyl)-1-propylquinazoline-2,4-dione

Cat. No.: B14618492
CAS No.: 60942-82-7
M. Wt: 308.4 g/mol
InChI Key: CXXHBZVXJQKYNX-UHFFFAOYSA-N
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Description

3-(2,4-Dimethylphenyl)-1-propylquinazoline-2,4-dione is an organic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-Dimethylphenyl)-1-propylquinazoline-2,4-dione typically involves the condensation of 2,4-dimethylbenzaldehyde with propylamine, followed by cyclization with anthranilic acid. The reaction conditions often require the use of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid or sulfuric acid, to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-(2,4-Dimethylphenyl)-1-propylquinazoline-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form quinazoline derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can yield reduced quinazoline products.

    Substitution: The compound can participate in substitution reactions, where functional groups on the quinazoline ring are replaced with other groups using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogens in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Quinazoline derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced quinazoline compounds with hydrogenated functional groups.

    Substitution: Substituted quinazoline compounds with various functional groups replacing the original ones.

Scientific Research Applications

3-(2,4-Dimethylphenyl)-1-propylquinazoline-2,4-dione has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of more complex quinazoline derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2,4-Dimethylphenyl)-1-propylquinazoline-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Quinazoline: The parent compound with a similar core structure.

    2,4-Dimethylquinazoline: A derivative with methyl groups at positions 2 and 4.

    1-Propylquinazoline: A derivative with a propyl group at position 1.

Uniqueness

3-(2,4-Dimethylphenyl)-1-propylquinazoline-2,4-dione is unique due to the presence of both 2,4-dimethylphenyl and propyl groups, which confer distinct chemical and biological properties

Properties

CAS No.

60942-82-7

Molecular Formula

C19H20N2O2

Molecular Weight

308.4 g/mol

IUPAC Name

3-(2,4-dimethylphenyl)-1-propylquinazoline-2,4-dione

InChI

InChI=1S/C19H20N2O2/c1-4-11-20-17-8-6-5-7-15(17)18(22)21(19(20)23)16-10-9-13(2)12-14(16)3/h5-10,12H,4,11H2,1-3H3

InChI Key

CXXHBZVXJQKYNX-UHFFFAOYSA-N

Canonical SMILES

CCCN1C2=CC=CC=C2C(=O)N(C1=O)C3=C(C=C(C=C3)C)C

Origin of Product

United States

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